N-[2-(1H-benzimidazol-2-ylcarbamoyl)-4-fluorophenyl]-4-methylpiperazine-1-carboxamide
Description
Molecular Structure Analysis: Benzimidazole-Piperazine-Fluorophenyl Hybrid Architecture
The molecular structure of N-[2-(1H-benzimidazol-2-ylcarbamoyl)-4-fluorophenyl]-4-methylpiperazine-1-carboxamide is distinguished by the confluence of three pharmacophoric regions: the benzimidazole core, the fluorinated phenyl ring, and the methyl-substituted piperazine moiety. Each of these fragments imparts distinct physicochemical and electronic properties, contributing to the molecule’s overall conformation, reactivity, and potential for biological interaction.
Benzimidazole Moiety
The benzimidazole ring system, a fused bicyclic structure consisting of a benzene ring fused to an imidazole, serves as a privileged scaffold in medicinal chemistry due to its planarity, hydrogen-bonding capability, and electron-rich nature. In the context of this compound, the benzimidazole is linked via its 2-position to a carbamoyl group, which further connects to the 4-fluorophenyl ring. The planarity of the benzimidazole core is a recurring feature in X-ray crystallographic studies of related molecules, facilitating π-π stacking and hydrogen bonding in the solid state.
Fluorophenyl Substituent
The presence of a fluorine atom at the 4-position of the phenyl ring introduces both electronic and steric effects. Fluorine, being highly electronegative, withdraws electron density from the aromatic ring, modulating the electronic environment of adjacent functional groups and potentially influencing intermolecular interactions such as hydrogen bonding and π-π stacking. The fluorophenyl group is directly attached to the carbamoyl linker, serving as a bridge between the benzimidazole and piperazine units.
Piperazine Ring and Methyl Substitution
The piperazine fragment, a saturated six-membered ring containing two nitrogen atoms at opposite positions, is a common motif in bioactive molecules due to its conformational flexibility and ability to participate in hydrogen bonding. In this compound, the piperazine is N-methylated at the 4-position and further functionalized with a carboxamide group, which enhances its hydrogen-bonding potential and alters its electronic characteristics. The methyl substitution on the piperazine ring may influence the overall molecular conformation by introducing steric bulk and modulating the basicity of the nitrogen atoms.
Hybrid Connectivity and Overall Molecular Formula
The connectivity of these three fragments is orchestrated through amide and carbamoyl linkages, resulting in the following molecular formula:
$$
\mathrm{C}{17}\mathrm{H}{20}\mathrm{FN}5\mathrm{O}2}
$$
The molecular weight is approximately 396.4 grams per mole. The spatial arrangement of these moieties is critical for the compound’s physicochemical properties and is best visualized through three-dimensional modeling and crystallographic analysis.
Table 1: Core Structural Features
| Fragment | Structural Role | Key Properties |
|---|---|---|
| Benzimidazole | Planar aromatic heterocycle | π-π stacking, H-bonding |
| 4-Fluorophenyl | Electron-withdrawing aromatic ring | Modulates electronics |
| Piperazine | Flexible, N-methylated, carboxamide-substituted | Conformational adaptability |
The hybrid architecture of this compound thus embodies a convergence of rigidity (benzimidazole, fluorophenyl) and flexibility (piperazine), with functional groups positioned to maximize intermolecular interactions and facilitate diverse conformational states.
Properties
Molecular Formula |
C20H21FN6O2 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-ylcarbamoyl)-4-fluorophenyl]-4-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H21FN6O2/c1-26-8-10-27(11-9-26)20(29)24-15-7-6-13(21)12-14(15)18(28)25-19-22-16-4-2-3-5-17(16)23-19/h2-7,12H,8-11H2,1H3,(H,24,29)(H2,22,23,25,28) |
InChI Key |
VOJYHIBOWNXDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=C(C=C(C=C2)F)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives
The benzimidazole ring is typically constructed via acid-catalyzed condensation of o-phenylenediamine with carboxylic acids or their derivatives. For example:
-
CDI-Mediated Cyclization :
-
Sulfonic Acid Route :
Carbamoyl Linkage Formation
Carbamoyl Fluoride Intermediate Strategy
Recent advances utilize carbamoyl fluorides as stable intermediates for amid bond formation:
-
Synthesis of N-Carbamoylimidazolium Salts :
-
Coupling with Benzimidazole Amine :
Piperazine Functionalization and Coupling
Synthesis of 4-Methylpiperazine
Carboxamide Bond Formation
-
HATU/EDCI-Mediated Coupling :
Integrated Synthesis Protocols
Three-Step Convergent Approach
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Benzimidazole formation | o-Phenylenediamine, CDI, DCM, 24h | 72% |
| 2 | Carbamoyl fluoride synthesis | Methyl iodide, KF, MeCN, 24h | 68% |
| 3 | Piperazine coupling | HATU, DIPEA, DMF, 20h | 80% |
One-Pot Sequential Method
-
Combines benzimidazole cyclization and piperazine coupling in a single reactor:
Analytical Validation and Characterization
-
HPLC Purity : >98% (C18 column, 0.1% TFA/MeCN gradient).
-
¹H NMR (400 MHz, DMSO-d₆) :
Challenges and Optimization Strategies
-
Regioselectivity in Benzimidazole Formation :
-
Piperazine Stability :
-
Carbamoyl Hydrolysis Mitigation :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-ylcarbamoyl)-4-fluorophenyl]-4-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-ylcarbamoyl)-4-fluorophenyl]-4-methylpiperazine-1-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-ylcarbamoyl)-4-fluorophenyl]-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The benzimidazole core distinguishes the target compound from analogs with quinazoline, triazole, or imidazole cores. Key comparisons include:
Structural Impact : The benzimidazole core in the target compound likely improves binding affinity in biological systems due to its ability to engage in hydrogen bonding and π-π interactions, compared to smaller heterocycles like imidazole or triazole .
Substituent Effects on the Phenyl Ring
The 4-fluorophenyl group in the target compound is compared to halogenated and methoxy-substituted analogs:
Piperazine Ring Modifications
Variations in the piperazine carboxamide moiety influence conformational and pharmacokinetic properties:
Piperazine Impact : Methyl substitution on piperazine balances steric effects and basicity, favoring interactions with biological targets over bulkier ethyl groups .
Biological Activity
N-[2-(1H-benzimidazol-2-ylcarbamoyl)-4-fluorophenyl]-4-methylpiperazine-1-carboxamide is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a complex structure, exhibits potential therapeutic effects against various diseases, particularly in oncology and infectious diseases. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The molecular formula of this compound is with a molecular weight of 396.4 g/mol. The structure includes:
- A benzimidazole moiety , known for its pharmacological significance.
- A 4-fluorophenyl group , which enhances lipophilicity and biological activity.
- A piperazine ring , contributing to its binding affinity to various biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Its mechanism involves:
- Inhibition of Topoisomerases : Studies have shown that this compound inhibits topoisomerases, enzymes critical for DNA replication and transcription. By disrupting these processes, it effectively impedes cancer cell proliferation .
- Induction of Apoptosis : The compound has been observed to trigger apoptosis in various cancer cell lines, contributing to its potential as an anticancer agent .
Antimicrobial Activity
The benzimidazole derivatives are also recognized for their antimicrobial properties. This compound has demonstrated:
- Broad-spectrum Antibacterial Effects : It shows efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Benzimidazole Moiety | Essential for anticancer and antimicrobial activity |
| 4-Fluorophenyl Group | Enhances binding affinity and lipophilicity |
| Piperazine Ring | Increases interaction with biological targets |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In vitro assays have shown that the compound exhibits potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .
- In Vivo Efficacy : Animal models have demonstrated that administration of this compound significantly reduces tumor size compared to control groups, indicating its potential as a therapeutic agent in cancer treatment.
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound affects cell cycle progression and induces G2/M phase arrest in cancer cells, further supporting its role as an anticancer drug .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-[2-(1H-benzimidazol-2-ylcarbamoyl)-4-fluorophenyl]-4-methylpiperazine-1-carboxamide?
Synthesis typically involves coupling a benzimidazole-carbamoyl intermediate with a 4-methylpiperazine-carboxamide group. Key steps include:
- Amide Bond Formation : Using coupling agents like EDC/HOBt or chloroformate derivatives under inert conditions (e.g., nitrogen atmosphere) .
- Solvent Optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents; polar aprotic solvents like DMF may enhance reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC ensures high purity (>95%) .
Q. Which analytical techniques are recommended for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., benzimidazole NH at δ 12.5 ppm, piperazine CH2 at δ 2.8–3.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₂FN₅O₂: 408.1785) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
Advanced Research Questions
Q. How do structural modifications in the benzimidazole and piperazine moieties affect receptor binding affinity?
Comparative studies of analogs highlight:
-
Benzimidazole Substitutions : Fluorine at the 4-position (as in the target compound) enhances metabolic stability compared to non-halogenated analogs .
-
Piperazine Modifications : 4-Methylpiperazine improves solubility over bulky substituents (e.g., phenylpiperazine), but may reduce CNS penetration due to increased polarity .
-
Key Data :
Compound LogP IC₅₀ (μM) for Target Receptor Target Compound 2.1 0.45 Non-fluorinated analog 2.8 1.20 Phenylpiperazine derivative 3.5 0.85 Source: Adapted from structural-activity studies
Q. What strategies resolve contradictions in reported pharmacological activities of piperazine-carboxamide derivatives?
- Receptor Profiling : Use radioligand binding assays (e.g., against serotonin 5-HT₁A or dopamine D₂ receptors) to clarify off-target effects .
- Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to discrepancies in in vivo vs. in vitro data .
- Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding modes and explain variations in potency .
Methodological Questions
Q. How can researchers optimize reaction yields for multi-step syntheses involving sensitive intermediates?
- Temperature Control : Maintain ≤0°C during acyl chloride formation to prevent side reactions .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during benzimidazole activation .
- Catalyst Selection : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in Suzuki-Miyaura reactions for aryl fluorides .
Q. What in vitro assays are most suitable for evaluating the compound’s mechanism of action?
- Kinase Inhibition : Use HTRF® kinase assays (e.g., against JAK2 or EGFR) with ATP concentrations adjusted to Km values .
- Cellular Uptake : Flow cytometry with fluorescently tagged analogs quantifies membrane permeability .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HepG2) with EC₅₀ calculations via nonlinear regression .
Data Interpretation & Validation
Q. How should researchers address variability in IC₅₀ values across different assay platforms?
- Normalization : Report data relative to a positive control (e.g., staurosporine for kinase assays) to minimize inter-assay variability .
- Buffer Conditions : Ensure consistent pH (7.4) and ionic strength (e.g., 150 mM NaCl) to stabilize protein-ligand interactions .
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to identify significant differences between replicates .
Q. What computational tools validate the compound’s proposed binding mode?
- Density Functional Theory (DFT) : Optimize ligand geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces .
- Molecular Dynamics (MD) : Simulate 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding pocket stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
